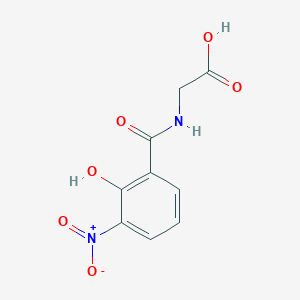
4a,9-dimethyl-3,4-dihydro-2H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,9-dimethyl-3,4-dihydro-2H-carbazole is a nitrogen-containing heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological and pharmacological activities, including antibacterial, antitumor, and antioxidant properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,9-dimethyl-3,4-dihydro-2H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation . This method is highly regioselective and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been reported to enhance efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
4a,9-dimethyl-3,4-dihydro-2H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Potential use in anticancer therapies due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 4a,9-dimethyl-3,4-dihydro-2H-carbazole involves its interaction with specific molecular targets. For instance, it can bind to dihydrofolate reductase, inhibiting its activity and thereby exerting antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its diverse biological effects.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound with a similar structure but lacking the dimethyl substitutions.
9-Methylcarbazole: A derivative with a single methyl group at the 9-position.
3,6-Dimethylcarbazole: Another derivative with methyl groups at the 3 and 6 positions.
Uniqueness
4a,9-dimethyl-3,4-dihydro-2H-carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 4a and 9 positions can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
41503-36-0 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
4a,9-dimethyl-3,4-dihydro-2H-carbazole |
InChI |
InChI=1S/C14H17N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-9H,5-6,10H2,1-2H3 |
InChIキー |
IBOZEFAOOFKNIS-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC=C1N(C3=CC=CC=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)



![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)

